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Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B1306169

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-(Piperidin-1-ylsulfonyl)aniline. The information presented herein is essential for
the identification, characterization, and quality control of this molecule in research and
development settings. This document details predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols
for acquiring such spectra.

Chemical Structure and Properties
« IUPAC Name: 3-(Piperidin-1-ylsulfonyl)aniline

« Molecular Formula: C11H16N202S[1]

« Molecular Weight: 240.32 g/mol [1]

e CAS Number: 22184-99-2

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 3-(Piperidin-1-
ylsulfonyl)aniline, the following tables summarize the predicted spectroscopic data based on
the analysis of its constituent functional groups: an aniline ring, a piperidine ring, and a
sulfonamide linkage.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, CDCls)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)

Aromatic CH (meta-
~7.30-7.50 m 2H

and para- to SO2NH3)

Aromatic CH (ortho- to
~7.00-7.20 m 2H

SO2NHz2)
~4.00 (broad s) brs 2H NH:2

Piperidine CH2
~3.00-3.20 t 4H _

(adjacent to N)

Piperidine CHz2 (B to
~1.60-1.75 m 4H

N)

Piperidine CHz (y to
~1.45-1.60 m 2H

N)

Table 2: Predicted 13C NMR Spectroscopic Data (125 MHz, CDCIs)

Chemical Shift (6, ppm) Assighment
~148.0 Aromatic C-NH:z
~138.0 Aromatic C-SO:2
~130.0 Aromatic CH
~120.0- 125.0 Aromatic CH
~115.0-118.0 Aromatic CH

~47.0 Piperidine C-N
~25.0 Piperidine C (B to N)
~23.0 Piperidine C (y to N)
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3450 - 3300 - N-H stretch (asymmetric and
symmetric, NH2)

3050 - 3000 Weak Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Strong N-H bend (scissoring)

1600 - 1450 Medium Aromatic C=C stretch

1350 - 1310 Strong S=0 stretch (asymmetric)

1170 - 1150 Strong S=0 stretch (symmetric)

900 - 690 Strong Aromatic C-H bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment lon
240.09 [M]* (Molecular lon)

156.05 [M - CsH1oN]* (Loss of piperidine)
92.05 [CeHeN]* (Aniline fragment)
84.08 [CsH1oN]* (Piperidinyl cation)

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the

spectroscopic data.
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NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Piperidin-1-ylsulfonyl)aniline in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may
be necessary due to the lower natural abundance of 13C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide
and pressing it into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and
automatically subtracted from the sample spectrum.

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the
functional groups present in the molecule.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
an appropriate ionization source, such as Electrospray lonization (ESI) or Atmospheric
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Pressure Chemical lonization (APCI), often coupled with a liquid chromatography (LC)

system.

« lonization: lonize the sample molecules. For ESI, this typically involves applying a high
voltage to the liquid stream, creating an aerosol of charged droplets.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

» Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus
m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to
fragment the molecular ion and analyze the resulting fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Synthesis & Purification

Chemical Synthesis

l

Purification
(e.g., Chromatography, Recrystallization)

Spectroscopic Analysis

NMR Spectroscopy

(*H, 13C) IR Spectroscopy Mass Spectrometry

a Interpretation & Reporti

Structure Elucidation

Purity Assessment

:

Technical Report / Publication

Click to download full resolution via product page

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with 3-(Piperidin-1-
ylsulfonyl)aniline. The provided spectroscopic data, while predicted, offers a robust
framework for the characterization of this compound. It is recommended to confirm these

predictions with experimental data whenever possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 3-(Piperidin-1-ylsulfonyl)aniline:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1306169?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s719297
https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1306169?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

